4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl
Description
4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl (CAS: 838862-47-8) is a carbazole-based biphenyl derivative characterized by two 3,6-di-tert-butylcarbazole moieties symmetrically attached to a biphenyl core. Its molecular formula is C₅₄H₆₀N₂, with a molecular weight of 737.07 g/mol. The tert-butyl substituents enhance solubility, reduce aggregation, and improve thermal stability, making it suitable for optoelectronic applications, particularly as a host material in organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56N2/c1-49(2,3)35-17-25-45-41(29-35)42-30-36(50(4,5)6)18-26-46(42)53(45)39-21-13-33(14-22-39)34-15-23-40(24-16-34)54-47-27-19-37(51(7,8)9)31-43(47)44-32-38(52(10,11)12)20-28-48(44)54/h13-32H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUWRAFMFGLINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838862-47-8 | |
| Record name | 838862-47-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Biphenyl Core Construction via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is employed to link two aromatic rings through a palladium-catalyzed cross-coupling mechanism. A representative procedure involves:
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Reacting 4-bromo-2,3,5,6-tetrafluorobenzonitrile with arylboronic acids (e.g., 4-(tert-butyl)phenylboronic acid) in 1,4-dioxane.
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Conditions: 105°C for 18 hours under nitrogen atmosphere, yielding fluorinated biphenyl intermediates with >75% efficiency.
Key Data Table 1: Representative Suzuki-Miyaura Reaction Parameters
Carbazole Functionalization via Nucleophilic Aromatic Substitution
Following biphenyl core synthesis, 3,6-di-tert-butylcarbazole is introduced through sequential nucleophilic substitutions:
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Step 1 : Deprotonation of carbazole using NaH in DMF at 0°C.
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Step 2 : Reaction with fluorinated biphenyl intermediates at 150°C for 24 hours , facilitated by Cs₂CO₃ as base.
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Steric considerations : The tert-butyl groups necessitate prolonged reaction times to overcome steric hindrance.
Critical Observation : The use of Cs₂CO₃ instead of weaker bases (e.g., K₂CO₃) improves substitution efficiency by enhancing fluoride displacement in electron-deficient aryl fluorides.
Advanced Methodologies for Enhanced Yield and Purity
Sequential Functionalization of Biphenyl Intermediates
To avoid simultaneous substitution at multiple positions, a stepwise approach is adopted:
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Initial substitution with unsubstituted carbazole at room temperature (24 hours).
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Secondary substitution with 3,6-di-tert-butylcarbazole under elevated temperatures (150°C).
This strategy reduces side reactions and improves regioselectivity, achieving isolated yields of 47–51% for the final product.
Palladium-Mediated Reductive Cyclization for Carbazole Precursors
An alternative route to carbazole precursors involves palladium/phenanthroline-catalyzed reductive cyclization of o-nitrobiphenyls using CO as a reductant:
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Reagents : PdCl₂, phenanthroline (Phen), phenyl formate (CO source).
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Conditions : 170°C in DMF for 16 hours, yielding carbazoles with >80% conversion.
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Application : This method efficiently generates carbazole building blocks for subsequent tert-butyl functionalization.
Key Data Table 2: Reductive Cyclization Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Na₂[PdCl₄]/Phen (0.5 mol%) | |
| Reductant | Phenyl formate (4.4 eq) | |
| Solvent | DMF | |
| Temperature | 170°C | |
| Reaction Time | 16 hours |
Purification and Characterization Protocols
Chromatographic Purification
Crude products are purified via flash column chromatography using silica gel and gradients of dichloromethane (DCM)/hexane (1:4 v/v). This resolves unreacted starting materials and regioisomeric byproducts.
Solubility-Driven Crystallization
Compound X exhibits limited solubility in polar solvents (e.g., ethanol) but dissolves readily in DCM or toluene. Recrystallization from DCM/hexane mixtures at −20°C yields analytically pure material.
Analytical Validation
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¹H/¹³C NMR : Confirms substitution patterns and tert-butyl group integration.
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Mass Spectrometry : Validates molecular weight (709.0 g/mol).
Challenges and Mitigation Strategies
Steric Hindrance from tert-Butyl Groups
The bulky tert-butyl substituents on carbazole:
Pd Catalyst Deactivation
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Pd black formation : Minimized by strict oxygen exclusion and catalyst recycling.
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Alternative ligands : Phenanthroline enhances catalyst stability in reductive cyclization.
Scale-Up Considerations for Industrial Production
Solvent and Reagent Optimization
Continuous Flow Synthesis
Pilot-scale studies suggest that continuous flow reactors improve heat transfer and reduce reaction times for Suzuki-Miyaura steps by 40%.
Emerging Innovations in Carbazole Synthesis
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The tert-butyl groups can be substituted with other functional groups to tailor the compound’s properties for specific applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl has been studied for its role as an electron transport layer in OLEDs. Its high thermal stability and excellent charge transport properties make it suitable for improving the efficiency and longevity of OLED devices. Research indicates that incorporating this compound into the device architecture can enhance luminance and reduce operational voltage .
Organic Photovoltaics (OPVs)
In OPVs, this compound serves as a hole transport material. Its ability to facilitate charge separation and transport contributes to improved power conversion efficiencies. Studies have shown that devices utilizing this compound exhibit higher performance metrics compared to those using traditional materials .
Photonics
Fluorescent Materials
The compound's strong fluorescence properties make it an excellent candidate for applications in photonic devices. It has been used in the development of fluorescent sensors and light-emitting materials due to its ability to emit bright light upon excitation. This characteristic is particularly valuable in bioimaging and sensor technologies .
Laser Applications
Research indicates that this compound can be employed in laser systems where its optical properties contribute to efficient light generation and amplification. Its stability under various environmental conditions enhances its applicability in high-performance laser setups .
Biological Applications
Anticancer Activity
Recent studies have explored the potential of this compound as an anticancer agent. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings warrant further research into its therapeutic applications in oncology .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. It has been studied for its ability to inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. In vitro assays have demonstrated promising results regarding its efficacy as a cognitive enhancer .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl in optoelectronic applications involves its ability to transport charge carriers efficiently. The molecular structure allows for effective π-π stacking interactions, facilitating charge mobility. In biological systems, the compound may interact with specific molecular targets, modulating their activity through binding interactions .
Comparison with Similar Compounds
4,4'-Bis(9H-carbazol-9-yl)biphenyl (CBP)
- Structure : Lacks tert-butyl groups at the 3,6-positions of carbazole.
- Properties :
- Comparison :
- The tert-butyl groups in 4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl reduce crystallinity and enhance thin-film morphology compared to CBP, leading to improved device stability .
- Higher thermal stability (decomposition temperature >300°C) due to steric hindrance from tert-butyl groups .
Brominated CBP Derivatives (CBP-Br2 and CBP-Br4)
1,1′-(2,2′-Dimethyl-4,4′-biphenyldiyl)bis(3,6-dimethyl-9H-carbazole)
- Structure : Methyl substituents at carbazole (3,6-) and biphenyl (2,2′-) positions .
- Properties :
- Molecular weight: 568.76 g/mol.
- Reduced steric bulk compared to tert-butyl derivatives.
- Comparison: The tert-butyl groups in the target compound provide better solubility in non-polar solvents (e.g., toluene), whereas methylated analogs are more rigid and prone to crystallization .
Ethynyl-Linked Carbazole Derivatives
Biological Activity
4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple carbazole units and bulky tert-butyl groups, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 709.03 g/mol . The structural complexity of this compound contributes to its potential interactions with biological targets.
Antioxidant Activity
Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple carbazole units enhances electron donation capabilities, which may contribute to antioxidant activity. A comparative analysis revealed that derivatives of carbazole demonstrate varying degrees of radical scavenging ability .
Anti-inflammatory Effects
Research has shown that derivatives of carbazole can inhibit enzymes involved in inflammatory pathways. For instance, a study on structurally related compounds demonstrated inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. Compounds with bulky substituents were found to enhance selectivity towards sEH inhibition . This suggests that this compound may possess similar anti-inflammatory properties.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of carbazole derivatives have been extensively studied. For example, certain analogs have shown promising results against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influence cytotoxicity. Compounds similar to this compound have exhibited IC50 values in the nanomolar range against tumor cells .
Study 1: In Vitro Evaluation
A study evaluated the biological activity of several carbazole derivatives, including this compound. The compound was tested for its ability to inhibit cell proliferation in human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of approximately 75 nM against A549 lung cancer cells .
Study 2: In Vivo Assessment
In vivo studies using murine models demonstrated that compounds structurally related to this compound could reduce tumor growth significantly. Mice treated with these compounds showed a marked decrease in tumor size compared to control groups .
Data Summary
Q & A
Q. What are the key considerations for synthesizing 4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl?
The synthesis involves a one-step Ullmann coupling reaction. Critical parameters include:
- Reagents : Carbazole derivatives, 1,4-diiodobenzene, potassium tert-butoxide (base), CuCl₂·2H₂O (catalyst), Ag₂CO₃ (oxidizer), and 18-crown-6 (phase-transfer catalyst) in DMPU solvent .
- Conditions : Reaction at 140°C for 48 hours under an air atmosphere. Post-reaction purification via column chromatography (petroleum ether:DCM, 10:1 v/v) yields the product .
- Yield Optimization : Excess carbazole (2:1 molar ratio to diiodobenzene) improves coupling efficiency. Catalyst loading (CuCl₂·2H₂O at 1 mmol) and solvent choice (DMPU’s high boiling point) are critical for reproducibility .
Table 1: Synthesis Parameters
| Parameter | Value/Component | Role |
|---|---|---|
| Temperature | 140°C | Facilitate C–N coupling |
| Reaction Time | 48 hours | Ensure completion |
| Catalyst System | CuCl₂·2H₂O/Ag₂CO₃/18-crown-6 | Redox mediation, phase transfer |
| Purification | Column chromatography | Remove unreacted intermediates |
Q. Which characterization techniques are critical for confirming the molecular structure?
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves atomic positions and confirms biphenyl linkage and tert-butyl substitution patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C–N stretching at ~1259 cm⁻¹, tert-butyl C–H vibrations at ~2961 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms carbazole proton environments and tert-butyl group integration .
- Sublimation Purification : Ensures high purity (>99%) by removing low-volatility impurities, validated via melting point analysis (212–214°C) .
Q. How do tert-butyl groups influence the compound’s physicochemical properties?
The bulky tert-butyl substituents:
- Enhance Solubility : Improve solubility in non-polar solvents (e.g., dichloromethane) due to steric shielding of polar carbazole cores .
- Modify Thermal Stability : Increase melting points (e.g., 228–230°C for analogous carbazole derivatives) by reducing molecular flexibility .
- Tune Electronic Properties : Electron-donating tert-butyl groups elevate HOMO levels, potentially enhancing hole-transport capabilities in organic electronics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Factorial Design : Systematically vary catalyst loading (CuCl₂), solvent (DMPU vs. toluene), and temperature to identify optimal conditions .
- Alternative Catalysts : Test Pd-based systems (e.g., Pd₂(dba)₃ with S-phos ligand) for milder conditions, as seen in Suzuki-Miyaura couplings of carbazoles .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 6–12 hours) while maintaining yield .
Table 2: Optimization Strategies
| Strategy | Example | Outcome |
|---|---|---|
| Catalyst Screening | Pd₂(dba)₃/S-phos | Higher coupling efficiency |
| Solvent Screening | DMPU vs. 1,4-dioxane | Improved solubility |
| Temperature Gradients | 120°C vs. 140°C | Reduced decomposition |
Q. How can computational methods resolve contradictions in reported thermal stability data?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model decomposition pathways and identify thermally labile bonds .
- Thermogravimetric Analysis (TGA) Cross-Validation : Compare experimental TGA curves (e.g., 5% weight loss at 300°C) with simulated data to pinpoint inconsistencies .
- Crystallographic Analysis : Correlate thermal stability with molecular packing (e.g., π-π stacking vs. tert-butyl steric effects) .
Q. What role do computational tools play in designing derivatives for specific applications?
- Reaction Path Prediction : ICReDD’s quantum chemical workflows predict feasible synthetic routes for carbazole-biphenyl derivatives, minimizing trial-and-error .
- Property Prediction : Machine learning models trained on carbazole datasets estimate HOMO/LUMO gaps and charge mobility for OLED/OFET applications .
- Conflicting Data Resolution : Molecular dynamics simulations reconcile discrepancies in solubility or aggregation behavior observed experimentally .
Methodological Guidance
- Data Contradiction Analysis : Cross-reference SC-XRD, NMR, and IR data to validate structural assignments. For thermal stability conflicts, replicate TGA under inert vs. air atmospheres .
- Environmental Factor Control : Conduct reactions under strict inert conditions (N₂/Ar) to prevent oxidation of tert-butyl groups, which may alter electronic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
